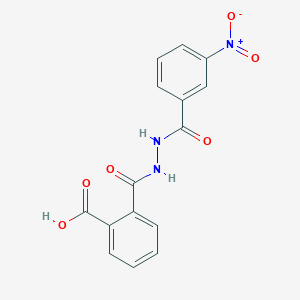
2-(2-(3-Nitrobenzoyl)hydrazine-1-carbonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(3-Nitrobenzoyl)hydrazine-1-carbonyl)benzoic acid is an organic compound with the molecular formula C15H11N3O6. It is characterized by the presence of a nitrobenzoyl group and a benzoic acid moiety linked through a hydrazino carbonyl bridge
Preparation Methods
The synthesis of 2-(2-(3-Nitrobenzoyl)hydrazine-1-carbonyl)benzoic acid typically involves the reaction of 3-nitrobenzoyl chloride with hydrazine to form 3-nitrobenzoyl hydrazide. This intermediate is then reacted with phthalic anhydride under controlled conditions to yield the final product . The reaction conditions often require the use of solvents such as ethanol or acetic acid and may involve heating to facilitate the reaction.
Chemical Reactions Analysis
2-(2-(3-Nitrobenzoyl)hydrazine-1-carbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzoyl moiety.
Common reagents used in these reactions include hydrogen gas, metal hydrides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-(3-Nitrobenzoyl)hydrazine-1-carbonyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(3-Nitrobenzoyl)hydrazine-1-carbonyl)benzoic acid involves its interaction with molecular targets such as enzymes and proteins. The nitrobenzoyl group can participate in various binding interactions, while the hydrazino carbonyl bridge provides additional sites for interaction. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-(2-(3-Nitrobenzoyl)hydrazine-1-carbonyl)benzoic acid include:
2-{[2-(4-Nitrobenzoyl)hydrazino]carbonyl}benzoic acid: Differing by the position of the nitro group on the benzoyl ring.
2-{[2-(3-Nitrobenzoyl)hydrazino]carbonyl}benzoate: A related ester derivative.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H11N3O6 |
|---|---|
Molecular Weight |
329.26 g/mol |
IUPAC Name |
2-[[(3-nitrobenzoyl)amino]carbamoyl]benzoic acid |
InChI |
InChI=1S/C15H11N3O6/c19-13(9-4-3-5-10(8-9)18(23)24)16-17-14(20)11-6-1-2-7-12(11)15(21)22/h1-8H,(H,16,19)(H,17,20)(H,21,22) |
InChI Key |
KUVPUGAJBWXDMP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-methylbenzamide](/img/structure/B324259.png)
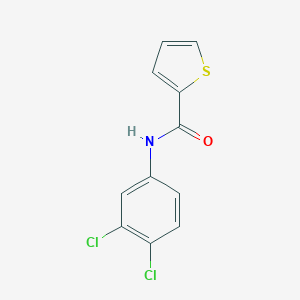
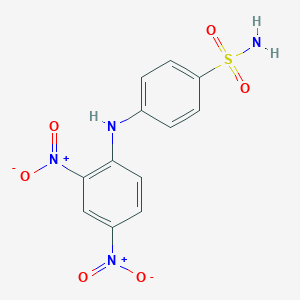
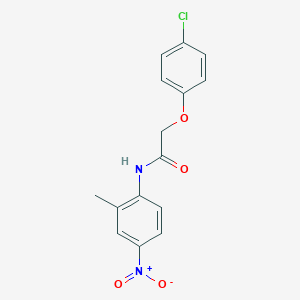
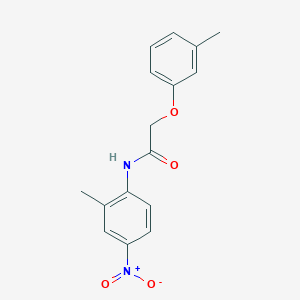
![N-(4-{[(4-acetylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B324269.png)

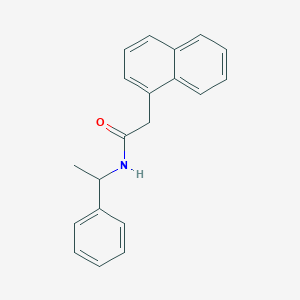

![N'-[1-(3-aminophenyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B324285.png)
![2-[[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]isoindole-1,3-dione](/img/structure/B324286.png)
![2-nitro-N'-[3-phenyl-1-(2-phenylvinyl)-2-propenylidene]benzohydrazide](/img/structure/B324287.png)
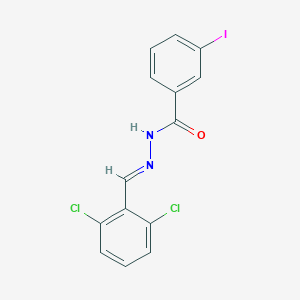
![N'-[(1Z,2E)-1,3-diphenylprop-2-en-1-ylidene]benzohydrazide](/img/structure/B324289.png)
